molecular formula C11H11BrN2O2 B8152134 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one

Cat. No.: B8152134
M. Wt: 283.12 g/mol
InChI Key: OQULNUKSTHEWCS-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry known for its role as a bioisostere of purines . This scaffold is a core component in several FDA-approved kinase inhibitors and investigational compounds, making it highly valuable for structure-activity relationship (SAR) studies . The 4-bromo substituent on the azaindole core provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to explore novel chemical space . The 3-methoxypropan-1-one side chain at the 3-position offers a potential vector for modulating the compound's physicochemical properties and binding interactions. Researchers primarily utilize such derivatives in the development of targeted cancer therapies, particularly as inhibitors of various kinase targets . The 7-azaindole scaffold is a key structural feature in potent inhibitors of kinases including the Fibroblast Growth Factor Receptors (FGFR1-3) and the Colony Stimulated Factor 1 Receptor (CSF1R) . This product is intended for use in hit-to-lead optimization, library synthesis, and pharmacological probe development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-16-5-3-9(15)7-6-14-11-10(7)8(12)2-4-13-11/h2,4,6H,3,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQULNUKSTHEWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)C1=CNC2=NC=CC(=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protective Group Chemistry

The reactivity of the pyrrole nitrogen in pyrrolo[2,3-b]pyridines necessitates protective group strategies to prevent undesired side reactions. The trimethylsilylethoxymethyl (SEM) group has been widely employed for this purpose due to its stability under both basic and acidic conditions. For instance, SEM protection of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone enabled subsequent Suzuki–Miyaura cross-coupling with a 92% yield by shielding the reactive NH site. While SEM is effective, its removal under acidic conditions (e.g., HCl) can generate formaldehyde, leading to tricyclic byproducts. Alternative protective groups, such as tosyl (Ts), have also demonstrated utility, as seen in the 90% yield achieved during the tosylation of a related brominated pyrrolopyridine.

Regioselective Functionalization

Introducing substituents at the 3-position of pyrrolo[2,3-b]pyridines requires careful control of reaction conditions. Lithiation at the 3-position followed by quenching with electrophiles (e.g., acyl chlorides) has been explored, though this method risks overfunctionalization. A more reliable approach involves chemoselective cross-coupling reactions. For example, Suzuki–Miyaura coupling of 2-iodo-4-chloropyrrolopyridine intermediates enabled selective arylation at C-2, leaving C-4 available for subsequent amination. Adapting such strategies for ketone installation at C-3 may involve boron-based coupling partners or enamine formation.

Synthetic Routes to 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one

Method 1: SEM-Mediated Acylation and Deprotection

This route involves sequential protection, acylation, and deprotection (Figure 1):

  • SEM Protection : Treatment of 4-bromo-1H-pyrrolo[2,3-b]pyridine with SEM-Cl in the presence of NaH (0°C to RT, DMF solvent) achieves >90% protection.

  • Acylation at C-3 : Reaction with 3-methoxypropanoyl chloride under Friedel–Crafts conditions (AlCl₃, CH₂Cl₂, 0°C) introduces the ketone moiety.

  • SEM Deprotection : HCl-mediated cleavage (reflux, 6 h) releases the free NH group. Challenges include formaldehyde-induced side products, necessitating careful pH control during workup.

Key Data :

  • Yield for SEM protection: 92%

  • Deprotection side products: Up to 15% tricyclic byproducts observed

Method 2: Palladium-Catalyzed Cross-Coupling

Adapting methodologies from, this approach employs a pre-functionalized boronated intermediate:

  • Borylation : 4-Bromo-3-iodopyrrolo[2,3-b]pyridine undergoes Miyaura borylation with bis(pinacolato)diboron (Pd catalyst, NaOAc, DMF, 100°C).

  • Suzuki Coupling : Reaction with 3-methoxypropan-1-one boronic ester (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) installs the ketone at C-3.

  • Debromination : Retention of the 4-bromo group is achieved by limiting reaction time and temperature.

Key Data :

  • Borylation yield: 85–92%

  • Coupling efficiency: ~70% (similar to analogous reactions)

Method 3: Enamine Formation and Hydrolysis

Drawing from, tert-butoxybis(dimethylamino)methane facilitates enamine formation:

  • Enamine Synthesis : React 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with tert-butoxybis(dimethylamino)methane (neat, 100°C, 6.5 h) to form the enamine intermediate.

  • Methanolysis : Hydrolysis with MeOH/H₂O (RT, 12 h) yields the target ketone.

Key Data :

  • Enamine formation yield: 70%

  • Hydrolysis efficiency: >95% (based on analogous substrates)

Comparative Analysis of Synthetic Methods

Method Yield Advantages Challenges
SEM-Mediated60–70%High regioselectivitySide products during deprotection
Palladium-Catalyzed65–75%Scalable, mild conditionsRequires expensive catalysts
Enamine Hydrolysis65–70%Avoids protective groupsLimited substrate scope

Method 2 offers the best balance of yield and scalability, though Method 1 remains preferable for small-scale synthesis due to established protocols.

Analytical and Purification Considerations

  • NMR Characterization : Distinct signals for the 4-bromo group (δ 8.6–8.9 ppm) and methoxypropanone (δ 3.3–3.5 ppm for OCH₃, δ 2.5–2.7 ppm for COCH₂).

  • HPLC Purity : Reverse-phase HPLC (C18 column, MeCN/H₂O) achieves >98% purity after silica gel chromatography.

  • Byproduct Management : Trituration with diethyl ether removes SEM-related impurities .

Chemical Reactions Analysis

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a significant role in various cellular processes including ion transport and cell proliferation. Inhibiting SGK-1 may provide therapeutic benefits in conditions such as hypertension and renal diseases, where electrolyte balance is disrupted .

Anticancer Research

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit anticancer properties. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis. The specific structure of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one may enhance its efficacy against certain cancer types by targeting these pathways .

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Studies have shown that pyrrolopyridine derivatives can influence neurotransmitter systems, which could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This area remains under investigation but shows promise based on preliminary findings .

Case Study 1: SGK-1 Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrrolo[2,3-b]pyridine derivatives effectively inhibited SGK-1 activity. The research highlighted the structural importance of substituents at the 4-position, such as bromine, which enhances binding affinity and selectivity for SGK-1 over other kinases .

Case Study 2: Antitumor Activity

In a preclinical trial, a derivative similar to this compound was evaluated for its anticancer effects against various tumor cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest. Further studies are warranted to explore its full therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives but differs in substituents and functional groups:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Synthesis Yield
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one 4-Bromo, 3-methoxypropan-1-one ~299.07* Not reported Expected IR: C=O (~1670 cm⁻¹), OCH3 (~2830 cm⁻¹); NMR: δ 3.3–3.5 (OCH2), δ ~2.5 (COCH2) Not reported
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) Bromo, sulfonamide, tetrahydroindol-4-one 575.91 129–130 IR: 1670 (C=O), 1315 (SO₂); NMR: δ 1.16 (2 CH₃), δ 7.56 (pyrrole H) 82.4%
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (Ex. 64) Fluorophenyl, chromenone, pyrazolopyrimidine 536.4 (M⁺+1) 303–306 Mass: 536.4 (M⁺+1); IR: C=O (chromenone), NH₂ stretches 20%
1-[1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-({[(pyridin-3-yl)methyl]carbamothioyl}sulfanyl)propan-1-one Difluoroethyl, carbamothioylsulfanyl 208.57 Not reported Not reported Not reported

*Calculated based on molecular formula C₁₁H₁₀BrN₂O₂.

Key Differences and Implications

  • Molecular Weight and Solubility : The target compound (~299 g/mol) is significantly lighter than sulfonamide derivatives like compound 17 (575.91 g/mol), suggesting better solubility and membrane permeability .
  • Functional Groups : The 3-methoxypropan-1-one group in the target compound provides moderate polarity compared to the sulfonamide in 17 (high polarity) or the difluoroethyl group in , impacting pharmacokinetics.
  • Synthetic Complexity : Example 64 demonstrates lower yields (20%) due to multi-step coupling, whereas brominated derivatives like 17 achieve higher yields (82–84%) via optimized condensation .
  • Thermal Stability : High melting points (e.g., 303–306°C for Ex. 64 ) correlate with aromaticity and hydrogen-bonding networks, whereas the target compound’s stability remains uncharacterized .

Biological Activity

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H14BrN2OC_{13}H_{14}BrN_2O and a molecular weight of approximately 292.17 g/mol. Its structure features a pyrrolo[2,3-b]pyridine moiety, which is known for various biological activities.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the compound , exhibit significant activity against fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in several cancers. Targeting these receptors can inhibit tumor growth and induce apoptosis in cancer cells.

Inhibition of FGFRs

A study demonstrated that related compounds showed IC50 values against FGFR1–4 ranging from 7 to 712 nM. For instance, a closely related derivative exhibited potent inhibition of breast cancer cell proliferation and induced apoptosis through FGFR inhibition .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies:

In Vitro Studies

  • Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it significantly reduced the viability of breast cancer cells (4T1) at low micromolar concentrations.
Cell LineConcentration (µM)Effect
4T1570% inhibition
HBL10010Induced apoptosis
  • Migration and Invasion : The compound also inhibited the migration and invasion capabilities of cancer cells, suggesting potential anti-metastatic properties.

In Vivo Studies

While specific in vivo data on this exact compound may be limited, related pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy in animal models for tumor growth reduction and improved survival rates.

Case Studies

Several case studies highlight the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives:

  • Breast Cancer Model : In a mouse model of breast cancer, treatment with a derivative similar to this compound resulted in significant tumor size reduction compared to control groups.
  • Lung Cancer Study : Another study indicated that compounds within this class reduced tumor burden in lung cancer models through FGFR inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one, and how can reaction yields be optimized?

  • Methodology :

  • Start with brominated pyrrolo[2,3-b]pyridine precursors (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) as a core structure .
  • Introduce the 3-methoxypropan-1-one moiety via nucleophilic substitution or coupling reactions (e.g., using methoxypropionyl chloride under basic conditions) .
  • Optimize yields by adjusting reaction time, temperature, and catalysts (e.g., Pd-based catalysts for cross-coupling steps) .
  • Purify via silica gel chromatography (common for similar compounds, yielding 36–75% purity-adjusted products) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • Use ¹H NMR and ¹³C NMR to confirm the pyrrolopyridine core and substituents. For example, the bromo substituent shows distinct aromatic proton splitting, while the methoxypropanone group appears as a singlet for the ketone and methoxy protons .
  • Validate purity via HPLC (≥98% purity achievable with gradient elution) .
  • Employ mass spectrometry (HRMS or LC-MS) to confirm molecular weight (exact mass: ~377.9885 g/mol) .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps during synthesis be addressed?

  • Methodology :

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve cross-coupling efficiency .
  • Optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity (THF vs. DMF) to enhance reactivity .
  • Pre-degas solvents to mitigate side reactions from oxygen/moisture .

Q. What experimental strategies can evaluate the role of the bromo substituent in biological activity?

  • Methodology :

  • Synthesize analogs with halogen replacement (e.g., chloro, iodo) or dehalogenated derivatives .
  • Test in bioassays (e.g., kinase inhibition, as seen in CHK1 inhibitor studies) to compare potency .
  • Use docking studies to assess bromine’s steric/electronic contributions to target binding .

Q. How should researchers resolve conflicting NMR data suggesting unexpected byproducts?

  • Methodology :

  • Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals and assign ambiguous peaks .
  • Compare spectra with structurally similar compounds (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives) .
  • Investigate reaction conditions for potential side reactions (e.g., demethylation of the methoxy group under acidic conditions) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :

  • Vary substituents : Replace the methoxy group with ethoxy, hydroxy, or alkyl chains to probe electronic effects .
  • Modify the propanone chain : Test shorter/longer chains or cyclic ketones for conformational flexibility .
  • Evaluate biological activity in dose-response assays (e.g., IC₅₀ determination) and correlate with computational models (e.g., QSAR) .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported synthetic yields for analogous compounds?

  • Methodology :

  • Compare reaction scales: Milligram-scale reactions (e.g., 34 mg in ) often have lower yields than optimized gram-scale syntheses .
  • Analyze purity methods: Compounds purified via column chromatography (36–37% yields) may exclude unreacted starting material, while crystallization (75% yields) might retain impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.